molecular formula C19H16FN3O4S B2643461 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide CAS No. 878059-95-1

5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide

Cat. No.: B2643461
CAS No.: 878059-95-1
M. Wt: 401.41
InChI Key: OCQAWNXMVGRNRF-UHFFFAOYSA-N
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Description

5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 4-fluorophenylsulfonamido group and a 3-methoxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the 4-Fluorophenylsulfonamido Group: The next step involves the sulfonation of a 4-fluoroaniline derivative to introduce the sulfonamido group. This can be done using sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with the Nicotinamide Core: The sulfonamido derivative is then coupled with the nicotinamide core using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Introduction of the 3-Methoxyphenyl Group: Finally, the 3-methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonamido groups, converting them to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles such as sodium methoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving nicotinamide-related enzymes. Its structural features make it a potential candidate for probing biological pathways.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamido and methoxyphenyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide
  • 5-(4-bromophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide
  • 5-(4-methylphenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide

Uniqueness

Compared to these similar compounds, 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)sulfonylamino]-N-(3-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-27-17-4-2-3-15(10-17)22-19(24)13-9-16(12-21-11-13)23-28(25,26)18-7-5-14(20)6-8-18/h2-12,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQAWNXMVGRNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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